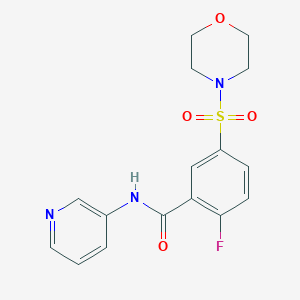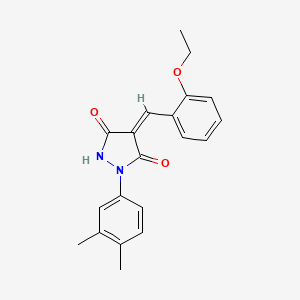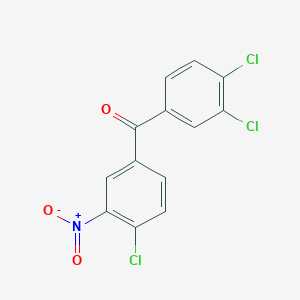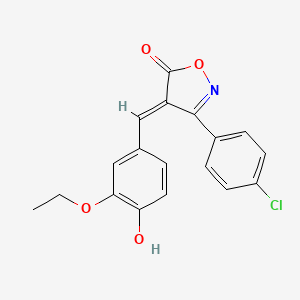![molecular formula C14H13BrO2 B5872811 {3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
{3-[(4-bromobenzyl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(4-bromobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significance in recent years due to its potential applications in scientific research. This compound is a benzyl ether derivative of phenylmethanol, and its unique chemical structure makes it useful in various fields of study.
Wissenschaftliche Forschungsanwendungen
{3-[(4-bromobenzyl)oxy]phenyl}methanol has various scientific research applications. One of its primary applications is in the field of medicinal chemistry. Researchers have found that this compound has potential as a drug candidate due to its ability to inhibit certain enzymes and receptors in the body. It has been studied for its potential use in treating cancer, inflammation, and other diseases.
Another application of {3-[(4-bromobenzyl)oxy]phenyl}methanol is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other complex molecules. Its unique chemical structure makes it useful in the development of new drugs, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of {3-[(4-bromobenzyl)oxy]phenyl}methanol is not fully understood. However, researchers have found that this compound can inhibit certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
{3-[(4-bromobenzyl)oxy]phenyl}methanol has various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and RTK. In animal studies, it has been shown to have anti-inflammatory and anti-cancer effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of {3-[(4-bromobenzyl)oxy]phenyl}methanol is its unique chemical structure, which makes it useful in the development of new drugs and materials. Another advantage is its potential as a drug candidate for the treatment of cancer and inflammation.
One limitation of {3-[(4-bromobenzyl)oxy]phenyl}methanol is its limited solubility in water, which can make it difficult to work with in lab experiments. Another limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of {3-[(4-bromobenzyl)oxy]phenyl}methanol. One direction is the development of new drugs and materials using this compound as a building block. Another direction is the study of its mechanism of action and biochemical and physiological effects, which could lead to the development of new therapies for cancer and inflammation.
Conclusion
In conclusion, {3-[(4-bromobenzyl)oxy]phenyl}methanol is a chemical compound with potential applications in various fields of study. Its unique chemical structure makes it useful in the development of new drugs and materials, and its potential as a drug candidate for the treatment of cancer and inflammation is promising. Further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Synthesemethoden
{3-[(4-bromobenzyl)oxy]phenyl}methanol can be synthesized using various methods. One of the most common methods is the reaction of 3-hydroxyphenylmethanol with 4-bromobenzyl bromide in the presence of a base catalyst such as potassium carbonate. This reaction results in the formation of {3-[(4-bromobenzyl)oxy]phenyl}methanol as a white solid.
Eigenschaften
IUPAC Name |
[3-[(4-bromophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOZMIINRXBPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)


![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)

![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)



![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)
![N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5872800.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)
